![molecular formula C24H29N5O2 B607407 Unii-QA3V1345X8 CAS No. 1799809-36-1](/img/structure/B607407.png)
Unii-QA3V1345X8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fadaltran is an α2-adrenoreceptor antagonist.
Scientific Research Applications
Pharmacogenetics and Schizophrenia : Research by Arranz and Leon (2007) in "Molecular Psychiatry" delves into the pharmacogenetics of antipsychotics, focusing on genetic tests to determine metabolic status and personalization of antipsychotic treatment. This involves understanding genetic influences on drug metabolism and the response to medications in schizophrenia patients (Arranz & Leon, 2007).
Global Substance Registration System : Peryea et al. (2020) in "Nucleic acids research" discuss the collaboration between FDA and NCATS to publish scientific descriptions of substances relevant to health, including Unii-QA3V1345X8. This system organizes data for regulatory submissions and products (Peryea et al., 2020).
Pharmacometabolomics and Precision Medicine : Kaddurah-Daouk & Weinshilboum (2015) in "Clinical Pharmacology & Therapeutics" highlight the role of pharmacometabolomics in informing pharmacogenomics, contributing to the understanding of how drugs function at a network level, and identifying metabotypes and treatment outcomes (Kaddurah-Daouk & Weinshilboum, 2015).
Drug Discovery : Drews (2000) in "Science" discusses the impact of molecular biology and genomic sciences on drug discovery, including the exploration of molecular mechanisms and development of new medicines, which can be linked to the understanding of substances like Unii-QA3V1345X8 (Drews, 2000).
Platelet-Neutrophil Interaction and Drug Inhibition : Xiao, Théroux, and Frojmovic (1999) in "Thrombosis and Haemostasis" study the influence of drug inhibition on the interactions between platelets and leukocytes, which is significant in the context of acute coronary syndromes (Xiao, Théroux, & Frojmovic, 1999).
RNA Interference in Cancer Therapy : Brower (2010) in the "Journal of the National Cancer Institute" discusses the use of RNA interference in cancer treatment, which could be relevant for understanding the broader applications of Unii-QA3V1345X8 in gene silencing techniques for therapeutic purposes (Brower, 2010).
Biomarkers and Clinical Measurement Tools : Atkinson et al. (2001) in "Clinical Pharmacology & Therapeutics" emphasize the use of biomarkers for understanding disease progression and effects of interventions, which could be relevant in the context of Unii-QA3V1345X8's applications (Atkinson et al., 2001).
Clinical and Pharmacokinetic Evaluation of Drugs : Patterson et al. (2012) in "Clinical Cancer Research" focus on the clinical and pharmacokinetic evaluation of drugs in patients with advanced solid tumors, which could be relevant for understanding how Unii-QA3V1345X8 might be used in similar contexts (Patterson et al., 2012).
properties
CAS RN |
1799809-36-1 |
---|---|
Product Name |
Unii-QA3V1345X8 |
Molecular Formula |
C24H29N5O2 |
Molecular Weight |
419.53 |
IUPAC Name |
[4-(3,4-dihydroisoquinolin-2(1H)-yl)piperidin-1-yl][2-(2-oxa- 6-azaspiro[3.3]heptan-6-yl)pyrimidin-5-yl]methanone |
InChI |
InChI=1S/C24H29N5O2/c30-22(20-11-25-23(26-12-20)29-14-24(15-29)16-31-17-24)27-9-6-21(7-10-27)28-8-5-18-3-1-2-4-19(18)13-28/h1-4,11-12,21H,5-10,13-17H2 |
InChI Key |
QFUYPQVPOWDETM-UHFFFAOYSA-N |
SMILES |
O=C(N1CCC(N2CC3=C(C=CC=C3)CC2)CC1)C4=CN=C(N(C5)CC65COC6)N=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Fadaltran |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.